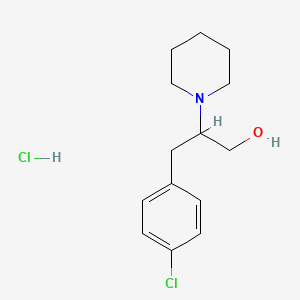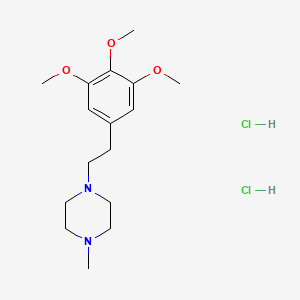
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 2-(3,4,5-trimethoxyphenyl)ethyl group, forming a dihydrochloride salt. It is often utilized in various fields due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride typically involves the reaction of 1-methylpiperazine with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification techniques such as recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving neurotransmitter systems due to its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Piperazine, 1-methyl-4-(2-phenylethyl)-, dihydrochloride
- Piperazine, 1-methyl-4-(2-(3,4-dimethoxyphenyl)ethyl)-, dihydrochloride
- Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxybenzyl)-, dihydrochloride
Uniqueness
Piperazine, 1-methyl-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-, dihydrochloride is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its interaction with specific molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
86010-44-8 |
|---|---|
分子式 |
C16H28Cl2N2O3 |
分子量 |
367.3 g/mol |
IUPAC名 |
1-methyl-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-17-7-9-18(10-8-17)6-5-13-11-14(19-2)16(21-4)15(12-13)20-3;;/h11-12H,5-10H2,1-4H3;2*1H |
InChIキー |
HEZNAMNHLJQION-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCC2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


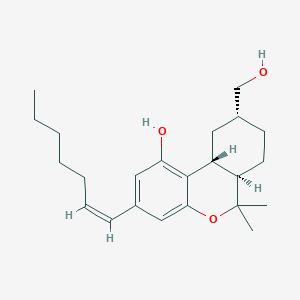
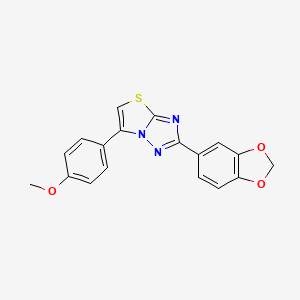
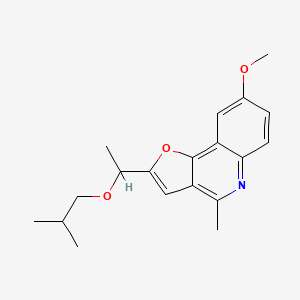
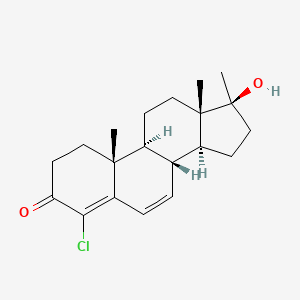
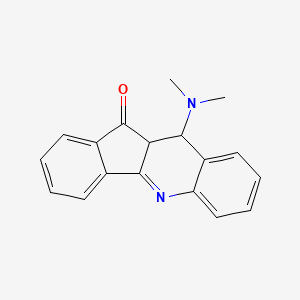
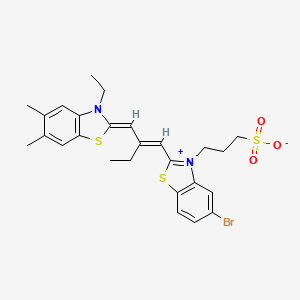
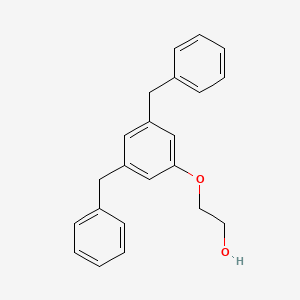
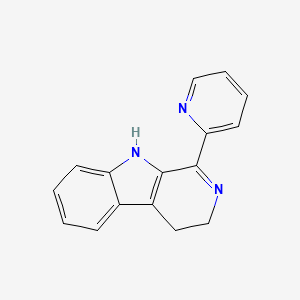
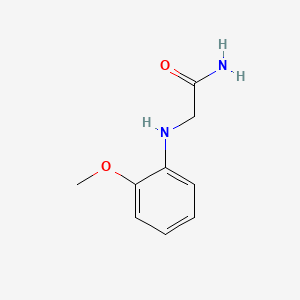
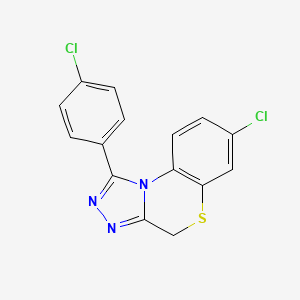

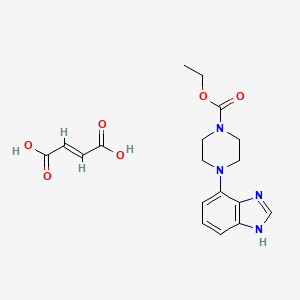
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
